molecular formula C21H22N6O3S2 B2568328 1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide CAS No. 892744-79-5

1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide

Cat. No.: B2568328
CAS No.: 892744-79-5
M. Wt: 470.57
InChI Key: DUVWPQVFSIONCG-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. Key structural elements include:

  • A 2,5-dimethylphenylsulfonyl group at position 3, which enhances steric bulk and modulates electronic properties.

Properties

IUPAC Name

1-[10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S2/c1-12-3-4-13(2)16(11-12)32(29,30)21-20-23-19(26-8-5-14(6-9-26)18(22)28)17-15(7-10-31-17)27(20)25-24-21/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVWPQVFSIONCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on various research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylsulfonyl derivatives with thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine intermediates. The synthesis typically employs standard organic reactions such as nucleophilic substitution and condensation reactions to yield the final product in moderate to high yields.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.74WNT/β-catenin pathway inhibition
Compound BHCT116 (Colon)0.49Apoptosis induction
Compound CA549 (Lung)29.0Cell cycle arrest

Serotonin Receptor Affinity

The compound has been evaluated for its binding affinity to serotonin receptors, particularly the 5-HT6 receptor. It has been reported that related compounds show selective antagonism towards this receptor subtype, which is implicated in various neurological disorders.

Table 2: Binding Affinity to 5-HT6 Receptor

Compound NameKi (nM)Functional Assay IC50 (nM)
3-(Phenylsulfonyl)1.729.0
1-(Dimethylphenyl)TBDTBD

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

  • Study on Antitumor Efficacy : A study demonstrated that a related thieno-triazole derivative exhibited significant cytotoxicity against breast cancer cells through apoptosis induction. The study utilized flow cytometry and Western blot analyses to confirm the activation of apoptotic pathways.
  • Neuropharmacological Assessment : Another investigation focused on the neuropharmacological effects of similar compounds on animal models exhibiting anxiety-like behavior. The results indicated a dose-dependent reduction in anxiety levels correlated with serotonin receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fused triazolopyrimidine derivatives. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Biological Activity (Reported)
Target Compound Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine 3-(2,5-Dimethylphenylsulfonyl), 5-piperidine-4-carboxamide High steric bulk; polar carboxamide group Not explicitly reported, but analogs suggest kinase inhibition
8-Phenylthiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-one Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidine 8-Phenyl, 5-oxo Electron-deficient core; planar aromatic substituent Moderate antimicrobial activity
5-Piperazino-8-Phenylthiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidine Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidine 5-Piperazino, 8-phenyl Flexible piperazino group; improved solubility Enhanced solubility but reduced metabolic stability
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide Benzoimidazo[1,2-a]pyrimidine Acrylamide, methoxy-piperazinylphenyl Covalent-binding acrylamide; kinase-targeting substituent Potent kinase inhibitor (e.g., EGFR)

Key Findings:

Core Heterocycle Differences: The thieno-triazolo-pyrimidine core in the target compound (vs. The 2,5-dimethylphenylsulfonyl group in the target compound likely enhances lipophilicity compared to simpler phenyl or oxo substituents in analogs .

Substituent Impact: Piperidine-4-carboxamide (target) vs. piperazino (analog): The carboxamide group may improve hydrogen-bonding interactions with target proteins, while piperazino analogs prioritize solubility at the cost of metabolic stability . Sulfonyl groups (target) vs. acrylamide (analog 3e): Sulfonyl groups are non-covalent binders, whereas acrylamides enable covalent inhibition (e.g., in kinase inhibitors like osimertinib) .

Analogs with oxo or methoxy groups (e.g., compound 3e) demonstrate stronger enzymatic inhibition, implying that electron-withdrawing groups may enhance activity .

Q & A

Q. What synthetic strategies are employed to construct the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core?

The core is synthesized via a one-pot cyclization of ethyl 2-azido-3-thiophenecarboxylates with nitriles or amines. For example, azido-thiophene intermediates react with substituted benzonitriles under thermal or acidic conditions to form the triazolo-pyrimidine scaffold . A key step involves Huisgen 1,3-dipolar cycloaddition, followed by intramolecular ring closure. Optimization of solvent (e.g., DMF or ethanol) and temperature (80–120°C) is critical for yield improvement .

Q. How is the piperidine-4-carboxamide moiety introduced into the structure?

The piperidine ring is typically functionalized before coupling. Piperidine-4-carboxamide derivatives are prepared via carbodiimide-mediated amidation of piperidine-4-carboxylic acid with appropriate amines. Subsequent nucleophilic substitution or Suzuki-Miyaura coupling links this moiety to the triazolo-pyrimidine core. Protecting groups (e.g., Boc) are often used to prevent side reactions during sulfonation steps .

Q. What analytical techniques are standard for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and sulfonyl group orientation. Aromatic proton splitting patterns (e.g., doublets for thiophene protons) distinguish substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns for halogenated or sulfonated groups .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the piperidine-carboxamide conformation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for the sulfonation step?

DoE is applied to variables like sulfonating agent (e.g., chlorosulfonic acid vs. SO₃), temperature (40–100°C), and solvent (dichloromethane vs. DMF). For instance, a central composite design revealed that SO₃ in DMF at 70°C maximizes sulfonation efficiency (95% yield) while minimizing byproducts like over-sulfonated derivatives. Response surface models further predict interactions between reagent stoichiometry and reaction time .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals to assess reactivity, while molecular docking evaluates binding affinity to target proteins (e.g., kinase inhibitors). ADMET predictors (e.g., SwissADME) estimate logP (2.1–3.5), aqueous solubility (-4.2 LogS), and CYP450 inhibition risks. These models guide structural modifications, such as adjusting the sulfonyl group’s electron-withdrawing effects to enhance metabolic stability .

Q. How to resolve contradictions in NMR data for regioisomeric intermediates?

Conflicting NOESY or HSQC signals may arise from rotational isomers in the piperidine ring or sulfonyl group. Strategies include:

  • Variable Temperature NMR : Cooling to -40°C slows rotation, splitting singlets into doublets for axial/equatorial protons.
  • Derivatization : Converting the carboxamide to a methyl ester simplifies splitting patterns.
  • Comparative Analysis : Cross-referencing with synthesized regioisomeric controls .

Methodological Challenges

Q. What strategies mitigate side reactions during the triazole ring formation?

  • Catalytic Additives : Cu(I) catalysts suppress non-regioselective 1,5-dipolar cyclization pathways.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes, minimizing decomposition of azido intermediates .
  • In Situ Monitoring : ReactIR tracks azide consumption (2100 cm⁻¹ peak) to halt reactions at >90% conversion .

Q. How to address low yields in the final coupling step between the triazolo-pyrimidine and piperidine-carboxamide?

  • Pd Catalysis : Pd(PPh₃)₄ with Buchwald-Hartwig conditions enables C-N coupling under mild temperatures (60°C).
  • Solvent Screening : Polar aprotic solvents like DMAc improve solubility of both fragments.
  • Protection/Deprotection : Temporary Boc protection of the piperidine nitrogen prevents coordination with Pd catalysts .

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